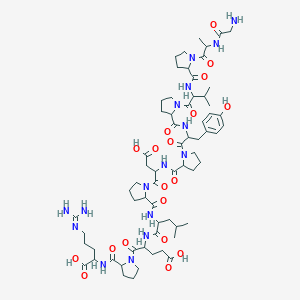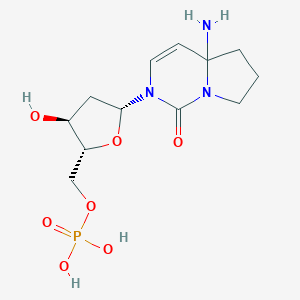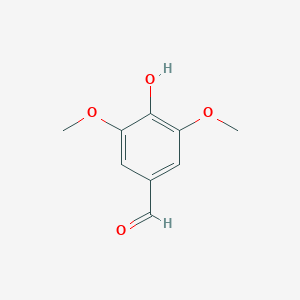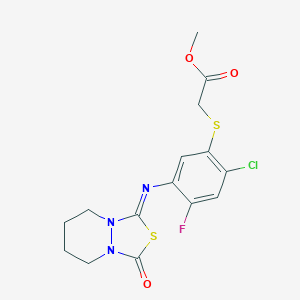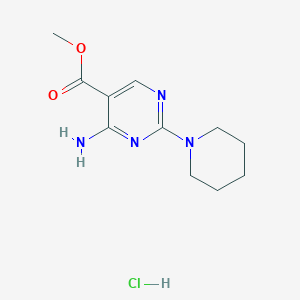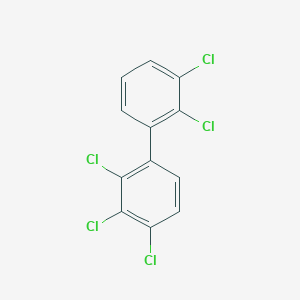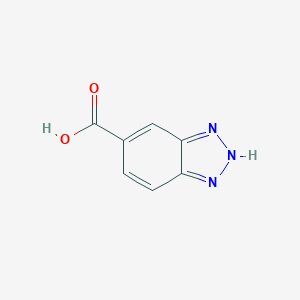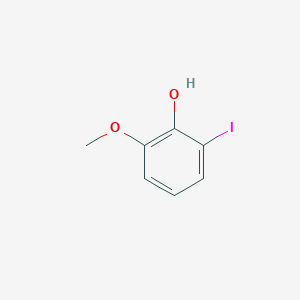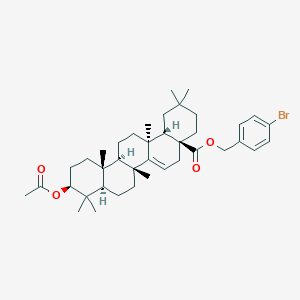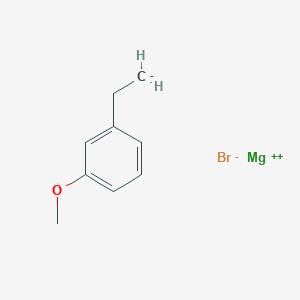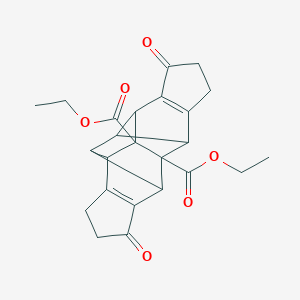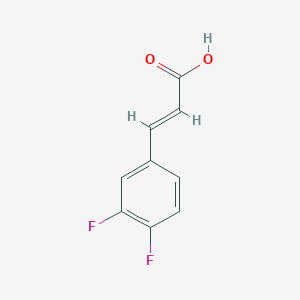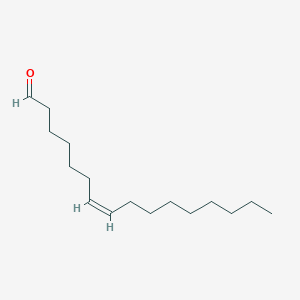![molecular formula C11H14N4OS B056544 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 117480-89-4](/img/structure/B56544.png)
4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, also known as DMPT, is a chemical compound with potential applications in scientific research. DMPT is a sulfur-containing heterocyclic compound that has been shown to have various biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.
Mécanisme D'action
The mechanism of action of 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification genes. 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been shown to modulate the expression of various cytokines and growth factors, which play important roles in cellular proliferation, differentiation, and survival.
Effets Biochimiques Et Physiologiques
4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory effects. 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to reduce oxidative stress. Additionally, 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its low toxicity, ease of synthesis, and wide range of biological activities. 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been shown to have low toxicity in animal studies, making it a safer alternative to other compounds with similar biological activities. 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is also relatively easy to synthesize, making it accessible to researchers. However, 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has some limitations for lab experiments, including its limited solubility in water and its potential interactions with other compounds. 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol may require special solvents or formulation to improve its solubility, and its interactions with other compounds may affect its biological activity.
Orientations Futures
There are several future directions for the study of 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as arthritis, cancer, and cardiovascular diseases. Another potential direction is to study its potential as a feed additive for livestock to improve their growth performance and feed efficiency. Additionally, further studies are needed to elucidate the mechanism of action of 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol and to identify its molecular targets.
Méthodes De Synthèse
4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol can be synthesized by the reaction of 2,4-dimethylphenol with thiosemicarbazide in the presence of sodium hydroxide and then with formaldehyde. The resulting product is then treated with hydrazine hydrate and sodium hydroxide to yield 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various scientific research fields, such as medicine, agriculture, and environmental science. In medicine, 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases, including arthritis, cancer, and cardiovascular diseases. In agriculture, 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been used as a feed additive for livestock to improve their growth performance and feed efficiency. In environmental science, 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been studied for its potential use as a biocide for controlling harmful algal blooms in aquatic ecosystems.
Propriétés
Numéro CAS |
117480-89-4 |
|---|---|
Nom du produit |
4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol |
Formule moléculaire |
C11H14N4OS |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
4-amino-3-[(2,4-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H14N4OS/c1-7-3-4-9(8(2)5-7)16-6-10-13-14-11(17)15(10)12/h3-5H,6,12H2,1-2H3,(H,14,17) |
Clé InChI |
CKKNRSAFAAAFSE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=NNC(=S)N2N)C |
SMILES canonique |
CC1=CC(=C(C=C1)OCC2=NNC(=S)N2N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



